2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Description
This compound is a dihydropyrimidinone derivative featuring a 5-benzyl substituent, a 4-hydroxy group, and a 6-oxo moiety. The sulfanyl (-S-) group at position 2 connects to an acetamide side chain, which is further substituted with a naphthalen-1-yl group.
Structurally, the compound shares similarities with pharmacologically active pyrimidine derivatives, such as kinase inhibitors or antimicrobial agents. However, its specific biological profile remains underexplored in the provided evidence.
Properties
CAS No. |
5373-37-5 |
|---|---|
Molecular Formula |
C23H19N3O3S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-20(24-19-12-6-10-16-9-4-5-11-17(16)19)14-30-23-25-21(28)18(22(29)26-23)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)(H2,25,26,28,29) |
InChI Key |
WSYMXDKHGQNWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Deprotonation and Thiolate Formation
Treating 5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidine-2-thiol with potassium hydroxide in ethanol generates a nucleophilic thiolate ion. The reaction is typically conducted under reflux (78–80°C) for 30 minutes to ensure complete deprotonation.
Alkylation with Chloroacetamide
Introducing 2-chloro-N-(naphthalen-1-yl)acetamide to the thiolate solution initiates an SN2 mechanism , where the thiolate displaces chloride. Refluxing for 2.5–4 hours in ethanol achieves yields up to 92%.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Base | KOH (1 eq) | Ensures complete thiolate formation |
| Temperature | Reflux (78°C) | Accelerates reaction kinetics |
| Reaction Time | 2.5–4 hours | Balances completion vs. degradation |
Alternative Pathways for Intermediate Synthesis
Synthesis of 2-Chloro-N-(naphthalen-1-yl)Acetamide
This precursor is prepared by reacting naphthalen-1-amine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA). The reaction proceeds at 0–5°C to minimize side reactions, yielding 85–90% product.
Functionalization via Ethyl Bromoacetate
In some protocols, ethyl bromoacetate substitutes chloroacetamide. After alkylation, hydrolysis with aqueous NaOH converts the ester to the carboxylic acid, followed by coupling with naphthalen-1-amine using carbodiimide reagents. This method, though lengthier, avoids handling volatile chloroacetyl chloride.
Structural Confirmation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray studies reveal a twisted conformation between the pyrimidinone and naphthyl rings (dihedral angle: 55.5°). Intramolecular hydrogen bonds (N–H⋯O, S⋯O) stabilize the structure, while intermolecular N–H⋯N interactions form centrosymmetric dimers.
Scalability and Industrial Relevance
The ethanol-based route is scalable, with a 92% isolated yield on a 10-gram scale. Critical considerations include:
-
Purification : Recrystallization from ethanol/water (3:1) removes unreacted starting materials.
-
Storage : The compound is hygroscopic; anhydrous conditions are essential for long-term stability.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit anticancer activity in preliminary assays . Modifying the naphthyl or benzyl groups alters pharmacokinetic properties, warranting further structure-activity studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of dihydropyrimidine derivatives , which have been extensively studied for their biological activities. Dihydropyrimidines are known for their ability to act as inhibitors of various enzymes and receptors, making them valuable in drug development.
Key Findings:
- HIV Integrase Inhibition: Research indicates that derivatives of dihydropyrimidines exhibit significant inhibitory effects on the HIV integrase enzyme. This inhibition is crucial for preventing HIV replication and may aid in the development of new antiviral therapies .
Antimicrobial Activity
Studies have demonstrated that the compound exhibits notable antimicrobial properties. The synthesis of thioether derivatives has shown promising results against various bacterial strains.
Case Studies:
- A study synthesized several thioether derivatives of dihydropyrimidines and tested their antimicrobial activity against common pathogens. The results indicated that certain modifications to the structure enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics .
Treatment for Viral Infections
The compound's structural features allow it to potentially interact with viral proteins, making it a candidate for treating viral infections beyond HIV, including Hepatitis C Virus (HCV).
Research Insights:
- The compound's ability to inhibit viral replication was assessed in vitro, showing a reduction in viral load in treated cells. This suggests that further exploration into its mechanism of action could lead to effective antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical in optimizing the efficacy of this compound. Modifications to the benzyl and naphthalene moieties can significantly influence biological activity.
Data Table: Structure-Activity Relationship Analysis
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The sulfanyl group could form covalent bonds with target proteins, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards ()
Compounds m, n, and o in Pharmacopeial Forum PF 43(1) (2017) feature dihydropyrimidinone cores with acetamide side chains but differ in substituents:
- Key Differences: Substituents at the pyrimidine ring: These analogs incorporate 2,6-dimethylphenoxy groups instead of benzyl or naphthyl moieties. Stereochemistry: Compounds m, n, and o exhibit distinct stereochemical configurations (e.g., 2S,4S,5S vs. 2R,4R,5S), which may influence receptor binding selectivity. Biological Implications: The dimethylphenoxy group in these analogs likely enhances metabolic stability compared to the benzyl group in the target compound, but the naphthyl group in the latter may offer stronger π-π interactions with hydrophobic binding pockets .
Sulfonamide-Linked Pyrimidine Derivatives ()
Compounds B12 and B13 from the Iraqi study include tetrahydropyrimidin-2-yl groups with oxygen (B12 ) or sulfur (B13 ) linkages.
- Key Similarities :
- Both B13 and the target compound utilize a sulfanyl (-S-) bridge, which may confer resistance to enzymatic hydrolysis compared to oxygen analogs.
- Key Differences :
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Influence : Pharmacopeial analogs (m , n , o ) highlight the importance of stereochemistry in biological activity. For instance, the (2S,4S,5S) configuration in m may optimize hydrogen bonding with targets compared to other isomers .
- Sulfur vs. Oxygen Linkages : The sulfanyl group in the target compound and B13 could enhance metabolic stability relative to oxygen-linked analogs like B12 , as thioethers are less prone to oxidative degradation .
- Crystallographic Validation : The use of SHELX software (–2) for structural determination ensures high confidence in the reported geometries of related compounds, though specific data for the target compound are absent .
Biological Activity
The compound 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a derivative of dihydropyrimidine, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.41 g/mol
- CAS Number : Not specified in the sources but can be derived from the components.
The presence of the sulfanyl group and the naphthalene moiety suggests that this compound may exhibit unique biological interactions, potentially enhancing its pharmacological effects.
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact covalently with target enzymes, inhibiting their activity.
- Receptor Modulation : The naphthalene component could enhance binding affinity to specific receptors, modulating cellular responses.
- Antioxidant Activity : Dihydropyrimidine derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress .
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives of dihydropyrimidine have shown effectiveness against various bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| 2-(5-benzyl-4-hydroxy) | Antibacterial (MIC < 10 µg/mL) | |
| Naphthalene derivatives | Antifungal |
Anti-inflammatory and Analgesic Effects
Studies have documented anti-inflammatory and analgesic activities associated with dihydropyrimidine derivatives. These compounds have been shown to reduce pain and inflammation in animal models, suggesting therapeutic potential in conditions like arthritis .
Antiviral Properties
Emerging data indicate that similar compounds can inhibit viral replication. For example, some dihydropyrimidines exhibit antiviral activity against hepatitis C virus (HCV) by targeting viral polymerases . The specific mechanism for the compound under discussion may involve modulation of viral enzyme activity.
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study evaluated various dihydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly enhanced antibacterial potency, with some compounds achieving MIC values below 5 µg/mL . -
Anti-inflammatory Research :
In a controlled trial involving animal models of inflammation, compounds with similar scaffolds demonstrated a reduction in inflammatory markers and pain response when administered at specific dosages . -
Antiviral Activity Assessment :
A recent investigation into the antiviral properties of naphthalene-containing compounds revealed that they effectively inhibited HCV replication in vitro, suggesting potential for further development as antiviral agents .
Q & A
Basic: How can researchers optimize the synthesis yield of this compound, and what critical parameters should be monitored?
Answer:
The synthesis involves multi-step reactions, often requiring precise control of temperature, solvent selection, and catalyst use. For instance, sulfanyl-acetamide coupling typically occurs in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C, with bases like K₂CO₃ to deprotonate thiol intermediates . Monitoring reaction progress via TLC or HPLC ensures intermediate formation. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires balancing stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfanyl donor to acetamide) and avoiding side reactions by inert atmosphere (N₂/Ar) .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., naphthalen-1-yl vs. naphthalen-2-yl) and detect impurities .
- HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., desulfurized analogs) .
- FT-IR : Validate functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) .
- Elemental Analysis : Ensure correct C, H, N, S ratios (±0.4% deviation) .
Advanced: How can researchers assess the compound’s interaction with biological targets, and what controls are necessary?
Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to targets like kinases or receptors . For enzyme inhibition assays, include:
- Positive controls (e.g., known inhibitors like staurosporine for kinases).
- Negative controls (e.g., solvent-only or scrambled peptide).
- Dose-response curves (IC₅₀ determination) with triplicate replicates to minimize variability . Molecular docking (AutoDock Vina) can predict binding modes, but validate with mutagenesis studies .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
Answer:
- Core Modifications : Replace the benzyl group with electron-withdrawing (e.g., –CF₃) or bulky substituents to evaluate steric effects on target binding .
- Sulfanyl Linker Optimization : Test methylthio vs. ethylthio groups for metabolic stability .
- Biological Assays : Use cell-based viability assays (MTT) and in vitro enzyme inhibition (e.g., kinase Glo) to rank derivatives. Cross-validate with ADMET predictions (e.g., SwissADME) .
Advanced: How can computational modeling improve reaction design and mechanistic understanding?
Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) identify transition states and intermediates, guiding solvent/catalyst selection .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions to prioritize derivatives for synthesis .
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Advanced: How should researchers address contradictions in bioactivity data across different studies?
Answer:
- Orthogonal Assays : Confirm activity in both cell-free (e.g., enzymatic) and cell-based assays to rule out off-target effects .
- Purity Verification : Re-test compounds with HPLC-MS to exclude degradation products (e.g., oxidized dihydropyrimidinone) .
- Statistical Analysis : Apply ANOVA or Bayesian models to assess reproducibility across labs .
Basic: What formulation strategies enhance solubility for in vitro studies?
Answer:
- Solvent Systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
- pH Adjustment : For ionizable groups, prepare buffers (pH 6–8) to improve aqueous solubility.
- Surfactants : Add 0.01% Tween-80 for hydrophobic analogs . Confirm stability via UV-Vis spectroscopy over 24h .
Advanced: What methodologies evaluate metabolic stability in preclinical models?
Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes and NADPH, then quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Structural Mitigation : Introduce deuterium at labile positions or bulky groups to block oxidation .
Basic: How should the compound be stored to ensure long-term stability?
Answer:
- Conditions : Store at –20°C under argon in amber vials to prevent light/oxygen degradation .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC . Desiccants (silica gel) reduce hydrolytic cleavage of the acetamide bond .
Advanced: What experimental designs assess synergistic effects with other therapeutics?
Answer:
- Combination Index (CI) : Use the Chou-Talalay method with fixed-ratio dosing in cell viability assays. CI <1 indicates synergy .
- Isobolograms : Plot dose-response curves to identify non-additive interactions .
- Mechanistic Studies : Transcriptomics (RNA-seq) or phosphoproteomics to map pathways affected by combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
